2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine
Description
2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing fused heterocycle characterized by a [1,2,4]triazolo ring fused to a pyrazine core, with chlorine substituents at positions 2 and 6. Its structural features, including electron-deficient aromatic rings and halogen substituents, enhance reactivity in cross-coupling and substitution reactions, making it valuable for synthesizing bioactive molecules .
Properties
IUPAC Name |
2,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVRZRYAGGGOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Cl)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyrazine with sodium azide, followed by cyclization to form the triazolo ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-substituted triazolo[1,5-a]pyrazines, while thiol substitution can produce thio-substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown significant promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
1. Anticancer Activity
Recent studies have highlighted the potential of triazolo[1,5-a]pyrazine derivatives as selective c-Met inhibitors. For instance:
- Case Study : A derivative of 2,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine demonstrated potent inhibition of c-Met kinase activity with an IC value of 0.005 µM. This compound was identified as a preclinical candidate for cancer treatment due to its selectivity and efficacy against over 200 kinases .
2. Neuropharmacology
The compound has also been investigated for its effects on GABA receptor modulation:
- Research Findings : Triazolo derivatives have been shown to enhance GABAergic transmission, which is crucial for developing anxiolytic and sedative medications .
Agricultural Applications
In agriculture, compounds like 2,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine are being explored for their potential as herbicides and fungicides.
1. Herbicidal Activity
Research indicates that triazole-based compounds can inhibit specific enzymes in plants:
- Case Study : A study demonstrated that triazolo derivatives could effectively inhibit the growth of certain weed species by targeting the biosynthesis pathways essential for plant development .
Material Science Applications
The unique properties of 2,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine make it suitable for applications in material science.
1. Fluorescent Probes
The compound has been utilized as a building block for fluorescent materials:
- Application Insight : Its incorporation into polymer matrices has led to the development of materials with enhanced photophysical properties suitable for sensors and imaging applications .
Data Table: Overview of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Selective c-Met inhibition (IC = 0.005 µM) |
| Neuropharmacology | GABA receptor modulation | |
| Agricultural Science | Herbicides | Inhibition of weed growth |
| Material Science | Fluorescent probes | Enhanced photophysical properties |
Mechanism of Action
The mechanism of action of 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer studies, it can interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Structural Isomers: [1,2,4]Triazolo[1,5-a]pyrazine vs. [1,2,4]Triazolo[1,5-c]pyrimidine
- Core Differences : Replacing the pyrazine ring with pyrimidine ([1,2,4]triazolo[1,5-c]pyrimidine) alters electronic properties and hydrogen-bonding capacity. Pyrimidine’s reduced electron-deficient nature compared to pyrazine decreases reactivity in SNAr reactions .
- Biological Activity: The pyrazine core in 2,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine improves adenosine A2A receptor binding affinity and selectivity over pyrimidine-based isomers. For example, pyrazine derivatives exhibit >400-fold selectivity for A2A over A1 receptors in Parkinson’s disease models, whereas pyrimidine analogs show lower potency .
Positional Isomers: 2,8-Dichloro vs. 6,8-Dichloro Derivatives
- Substituent Effects : The position of chlorine atoms significantly impacts electronic distribution and reactivity. In 6,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 882518-90-3), chlorine at position 6 reduces steric hindrance compared to the 2-position, facilitating nucleophilic displacement at position 8 .
- Synthetic Utility : 2,8-Dichloro derivatives are more versatile in sequential substitutions due to the ortho-directing effect of the triazolo ring, enabling regioselective functionalization .
Table 2: Reactivity in SNAr Reactions
| Compound | Position of Cl | Yield with Piperidine (%) |
|---|---|---|
| 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine | 2,8 | 99 |
| 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine | 8 | 73 |
Comparison with Substituent-Modified Analogs
Chloro vs. Methyl Substituents
- 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS 20914-72-1): The methyl group at position 2 increases lipophilicity (logP ~1.8) compared to the dichloro derivative (logP ~2.3), improving membrane permeability but reducing electrophilicity for SNAr reactions .
- Biological Impact : Methyl-substituted analogs exhibit moderate antifungal activity (MIC ~1.5 µg/mL against Candida spp.), whereas chloro derivatives are more potent (MIC ~0.8 µg/mL) due to enhanced halogen bonding .
Hydrogenated Derivatives
Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine derivatives show improved water solubility (>50 mg/mL) compared to aromatic analogs (<5 mg/mL), making them favorable for formulation. However, hydrogenation reduces π-π stacking interactions, lowering adenosine receptor affinity (IC50 ~120 nM vs. 3.2 nM for 2,8-dichloro) .
Comparison with Related Heterocycles
[1,2,4]Triazolo[1,5-a]triazine Derivatives
- Example : ZM-241385 ([1,2,4]triazolo[1,5-a]triazine) shares structural similarities but replaces pyrazine with triazine. This modification increases metabolic stability but reduces oral bioavailability (<20% in rats). Piperazine derivatives of triazolo[1,5-a]pyrazine achieve >80% bioavailability, highlighting the pyrazine core’s superiority in pharmacokinetics .
Imidazo[1,5-a]pyrimidines
Imidazo[1,5-a]pyrimidines lack the triazolo ring, resulting in lower electrophilicity. For example, 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile shows slower SNAr reaction kinetics (5 hours for 90% yield) compared to 2,8-dichloro-triazolo[1,5-a]pyrazine (1 hour for 99% yield) .
Biological Activity
Overview
2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound characterized by its unique structure and potential biological activities. The compound has garnered attention for its antibacterial and anticancer properties, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 189.00 g/mol
- Structural Features : The presence of chlorine atoms at positions 2 and 8 significantly influences the compound's reactivity and biological activity.
Synthesis
The synthesis of 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves:
- Cyclization of precursors : A common method is the reaction of 2,3-dichloropyrazine with sodium azide.
- Conditions : The reaction conditions are optimized for higher yields and purity through recrystallization or chromatography .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo derivatives. Although specific data on 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is limited, related compounds have shown significant activity against various bacterial strains:
- Mechanism : The antibacterial action may involve disruption of bacterial cell membranes and inhibition of critical enzymes such as DNA gyrase .
- Comparative Studies : Compounds similar to 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer properties of compounds within the triazolo family have been investigated extensively:
- Case Study : A derivative with structural similarities showed IC values of 0.83 μM against A549 cancer cells and 0.15 μM against MCF-7 cells . This suggests that modifications in the triazolo structure can lead to enhanced anticancer efficacy.
- Mechanism : The anticancer activity may be attributed to the inhibition of key kinases involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo derivatives:
- Substituent Effects : Studies indicate that substituents at specific positions can enhance antibacterial or anticancer properties. For example, longer alkyl chains improve lipophilicity and cell permeability .
- Comparison with Other Compounds : Triazolo derivatives with different substituents have shown varied activities; thus, strategic modifications can lead to more effective agents .
Research Findings Summary Table
Q & A
Q. What are the standard synthetic routes for preparing 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine?
The compound is typically synthesized via nucleophilic substitution or cyclization. A common approach involves reacting 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine with amines (e.g., 1H-pyrazol-4-amine) in DMF under reflux with triethylamine as a base, achieving yields up to 87% . Cyclization using polyphosphoric acid (PPA) or N,N-dimethylformamide dimethyl acetal (DMFDMA) with hydroxylamine hydrochloride is also effective for core structure formation .
Q. How are substituents introduced at specific positions of the triazolo-pyrazine core?
Substituents are introduced via nucleophilic aromatic substitution. For example, chlorine atoms at positions 2 and 8 can be replaced using amines or phenols under reflux conditions. Phenol derivatives are introduced by refluxing chloride intermediates in excess phenol, followed by methanol extraction . Regioselectivity is controlled by electronic effects of existing substituents .
Q. What biological targets are associated with triazolo-pyrazine derivatives?
These compounds show activity as adenosine A2a/A3 receptor antagonists , dipeptidyl peptidase IV (DPP-4) inhibitors , and kinase inhibitors (e.g., JAK, VEGFR-2) . Biological screening typically involves in vitro receptor-binding assays or enzymatic inhibition studies .
Q. What analytical methods are used to characterize triazolo-pyrazine derivatives?
Standard techniques include H-NMR (e.g., δ 8.54 ppm for aromatic protons), mass spectrometry (e.g., HRMS for molecular ion confirmation), and HPLC for purity assessment . Melting points (e.g., 235°C for diphenoxy derivatives) are also reported .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in functionalization?
Regioselectivity is influenced by solvent polarity, temperature, and directing groups. For example, using DMF at 95°C promotes substitution at the 6-position over the 8-position due to steric and electronic factors . Catalytic methods with oxygen as an oxidant or protective acetyl groups can further enhance selectivity .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity?
Discrepancies may arise from reagent purity, reaction time, or workup protocols. For instance, extended reflux (18 hours vs. 5 hours) improves substitution completeness . In biological studies, variations in cell lines (e.g., human tumor vs. bacterial models) or assay conditions (e.g., DPPH concentration) must be standardized .
Q. How are structural analogs designed to enhance pharmacokinetic properties?
Piperazine derivatives are incorporated to improve oral bioavailability. For example, introducing a piperazine moiety via a pteridin-4-one intermediate enhances adenosine A2a antagonist activity and achieves 89% oral bioavailability in rats . Computational modeling guides substituent placement to optimize receptor binding .
Q. What advanced techniques address spectral overlap in characterization?
H-C HSQC and HMBC NMR resolve overlapping signals in complex derivatives . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular formulas for isomers . X-ray crystallography validates regiochemistry, as seen in piperidinium salt studies .
Q. How are in vivo efficacy protocols designed for triazolo-pyrazine-based therapeutics?
Rodent models (e.g., 6-hydroxydopamine-lesioned rats for Parkinson’s disease) are used to assess oral efficacy. Dosing regimens (e.g., 3 mg/kg for catalepsy reversal) and pharmacokinetic parameters (e.g., plasma half-life) are monitored . Metabolite profiling via LC-MS ensures stability of the triazolo-pyrazine core .
Q. What synthetic challenges arise in scaling up triazolo-pyrazine derivatives?
Scale-up issues include exothermic reactions during cyclization (requiring controlled PPA addition) and purification of hygroscopic intermediates (e.g., hydrazine derivatives). Column chromatography is often replaced with recrystallization or trituration in ether for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
